Go-Y078

描述

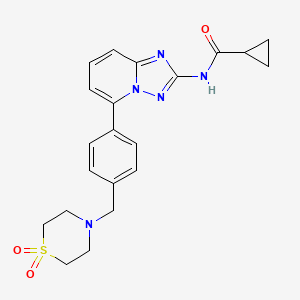

GO-Y078 is an antiangiogenic curcumin analog which inhibits actin stress fiber formation, thereby resulting in mobility inhibition.

科学研究应用

骨肉瘤治疗

Go-Y078 已被发现能诱导人骨肉瘤细胞的凋亡途径 {svg_1}. 它降低了骨肉瘤细胞的活力,并诱导凋亡,导致 SubG1 群体增加 {svg_2}. 它显着激活了 caspase 3、caspase 8(外源性凋亡的启动子)和 caspase 9(内源性凋亡的启动子),但在 U2OS 和 143B 细胞中抑制了凋亡细胞抑制因子 1(cIAP-1)和 X 染色体连锁 IAP(XIAP) {svg_3}. 这表明 this compound 可能是一种潜在的骨肉瘤治疗剂 {svg_4}.

JNK 和 p38 信号通路的激活

This compound 已被证明可以激活 JNK 和 p38 信号通路 {svg_5}. 这些通路参与调节细胞生长、分化和凋亡。 This compound 对这些通路的激活可能有助于其抗癌作用 {svg_6}.

IAP 的抑制

This compound 已被发现可以抑制 IAP(凋亡蛋白抑制因子),IAP 在癌细胞中通常过表达,并有助于抗凋亡 {svg_7}. This compound 对 IAP 的抑制可以增强癌细胞对凋亡的敏感性,使其成为各种类型癌症的潜在治疗剂 {svg_8}.

HO-1 顺式激活的诱导

研究表明 this compound 可以诱导 HO-1 顺式激活介导的口腔癌细胞凋亡 {svg_9}. 这表明 this compound 可能是一种潜在的口腔癌治疗剂。

作用机制

Target of Action

Go-Y078 primarily targets vascular endothelial growth factor (VEGF) pathways, which play a crucial role in tumor angiogenesis . It also targets fibronectin 1 , a molecule abundantly expressed and contributing to angiogenesis .

Mode of Action

This compound functions through the inhibition of actin stress fiber formation , resulting in mobility inhibition . This mechanism is different from that of VEGF inhibition . It also interacts with the substrate-binding sites of ABCG2 , a multidrug resistance protein .

Biochemical Pathways

This compound activates the JNK and p38 signaling pathways . It induces caspase-mediated apoptosis via upregulating two apoptosis-modulating proteins, SMAC/DIABLO and heme oxygenase (HO)-1 . It also represses cellular inhibitors of apoptosis 1 (cIAP-1) and X-chromosome-linked IAP (XIAP) .

Pharmacokinetics

This compound has been reported to have higher oral bioavailability than curcumin . .

Result of Action

This compound dose-dependently decreases the viability of human osteosarcoma cells and induces sub-G1 fraction arrest and apoptosis . It also inhibits the growth and mobility of human umbilical venous epithelial cells resistant to angiogenesis inhibitors (HUVEC-R) at a concentration of 0.75 μmol/L .

属性

IUPAC Name |

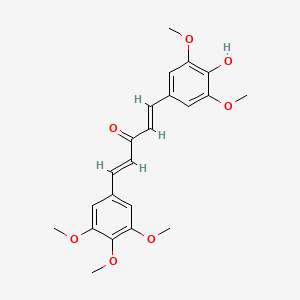

(1E,4E)-1-(4-hydroxy-3,5-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)penta-1,4-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O7/c1-25-17-10-14(11-18(26-2)21(17)24)6-8-16(23)9-7-15-12-19(27-3)22(29-5)20(13-15)28-4/h6-13,24H,1-5H3/b8-6+,9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZNJIJSGSQNJQ-CDJQDVQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does GO-Y078 exert its anti-tumor effects?

A1: this compound demonstrates its anti-tumor effects through various mechanisms, including:

Q2: What is known about the structure-activity relationship (SAR) of this compound?

A: While specific SAR studies for this compound are limited in the provided literature, research suggests that the diarylpentanoid structure, similar to curcumin, plays a crucial role in its biological activity. Modifications in the aromatic rings and the linker region can impact its potency and target selectivity []. Further investigations into SAR are necessary to optimize its pharmacological profile fully.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

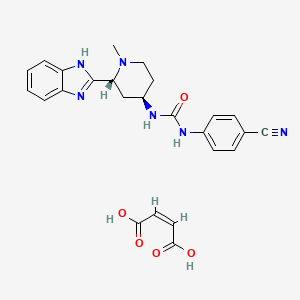

![(1R,3S,5S,8R,9S,13S,14R)-8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.01,11.03,5.03,9]octadec-6-ene-12,17-dione](/img/structure/B607650.png)

![4-[(4S)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B607653.png)